2-(Cyclopenten-1-yl)pentanoic acid
Overview
Description
2-(Cyclopenten-1-yl)pentanoic acid is a cyclic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenten-1-yl)pentanoic acid can be achieved through several methods. One common approach involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopenten-1-yl)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of this compound.
Scientific Research Applications
2-(Cyclopenten-1-yl)pentanoic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for synthesizing complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its role in various biochemical pathways. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopenten-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing cellular functions. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .
Comparison with Similar Compounds
2-(Cyclopenten-1-yl)pentanoic acid can be compared with other similar compounds, such as 2-cyclopentene-1-acetic acid and 2-cyclopent-2-en-1-one . These compounds share structural similarities but differ in their chemical properties and reactivity. The unique cyclic structure of this compound distinguishes it from other related compounds, making it valuable for specific applications in research and industry.
Similar Compounds
- 2-Cyclopentene-1-acetic acid
- 2-Cyclopent-2-en-1-one
These compounds, while similar in structure, exhibit different reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts .
Properties
IUPAC Name |
2-(cyclopenten-1-yl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-5-9(10(11)12)8-6-3-4-7-8/h6,9H,2-5,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPCOOUCLRMUCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304035 | |
Record name | 2-(cyclopenten-1-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92000-99-2 | |
Record name | NSC163988 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(cyclopenten-1-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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